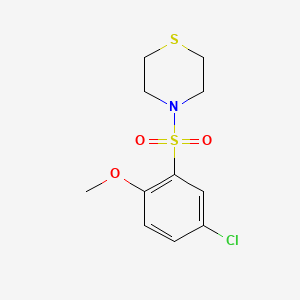
1-(4-BROMOPHENYL)-3-(CYCLOHEXYLAMINO)SUCCINIMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-3-(CYCLOHEXYLAMINO)SUCCINIMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a cyclohexylamino group attached to a succinimide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-(CYCLOHEXYLAMINO)SUCCINIMIDE typically involves the reaction of 4-bromophenylamine with cyclohexylamine in the presence of a succinimide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-3-(CYCLOHEXYLAMINO)SUCCINIMIDE undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
1-(4-BROMOPHENYL)-3-(CYCLOHEXYLAMINO)SUCCINIMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-3-(CYCLOHEXYLAMINO)SUCCINIMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the cyclohexylamino group can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)pyrrolidin-2-one: Similar in structure but with a pyrrolidinone core.
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a succinimide core.
(S)-(-)-1-(4-Bromophenyl)ethylamine: Features an ethylamine group instead of a cyclohexylamino group.
Uniqueness
1-(4-BROMOPHENYL)-3-(CYCLOHEXYLAMINO)SUCCINIMIDE is unique due to its combination of a bromophenyl group and a cyclohexylamino group attached to a succinimide core. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFSIFMPIIIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B5062799.png)
![N'-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride](/img/structure/B5062812.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5062817.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5062824.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B5062825.png)
![N-[2-(Benzylsulfanyl)ethyl]-N~2~-(4-fluorobenzene-1-sulfonyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5062834.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5062849.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)


![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B5062891.png)
